molecular formula C14H15N3O B13694712 2-(5-Aminopyridin-2-YL)-N-benzylacetamide

2-(5-Aminopyridin-2-YL)-N-benzylacetamide

Cat. No.: B13694712
M. Wt: 241.29 g/mol
InChI Key: PGGOHXTZLOMVOH-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-2-YL)-N-benzylacetamide is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with an amino group at the 5-position and an acetamide group at the 2-position, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyridin-2-YL)-N-benzylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitropyridine with benzylamine to form 2-(5-nitropyridin-2-yl)-N-benzylacetamide. This intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) and hydrogen gas, to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyridin-2-YL)-N-benzylacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Conversion of nitro intermediates to amino compounds.

    Substitution: Formation of halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Aminopyridin-2-YL)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fibrosis or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a benzylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(5-aminopyridin-2-yl)-N-benzylacetamide

InChI

InChI=1S/C14H15N3O/c15-12-6-7-13(16-10-12)8-14(18)17-9-11-4-2-1-3-5-11/h1-7,10H,8-9,15H2,(H,17,18)

InChI Key

PGGOHXTZLOMVOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NC=C(C=C2)N

Origin of Product

United States

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